![molecular formula C20H13F4N5OS B2737768 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 852374-81-3](/img/structure/B2737768.png)
2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H13F4N5OS and its molecular weight is 447.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a member of the triazolopyridazine family and exhibits unique structural features that contribute to its biological activity. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C16H14F3N5OS, with a molecular weight of approximately 393.37 g/mol. Its structure includes a triazole ring fused with a pyridazine moiety, which is significant for its pharmacological activities. The presence of trifluoromethyl and fluorophenyl groups enhances its lipophilicity and potential interactions with biological targets.
Antimicrobial Activity
Research has shown that compounds containing triazole and pyridazine rings often exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have demonstrated potent activity against various bacterial strains, including drug-resistant pathogens. Studies indicate that similar compounds can inhibit the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL .
Compound | MIC (μg/mL) | Target Organisms |
---|---|---|
Triazole derivative A | 0.125 - 8 | S. aureus, E. coli |
Triazole derivative B | 1 - 8 | Pseudomonas aeruginosa, Klebsiella pneumoniae |
Antitubercular Activity
The compound's potential as an antitubercular agent has also been explored. A series of related compounds were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Some derivatives exhibited IC50 values as low as 1.35 μM, indicating promising antitubercular properties .
The biological activity of the compound is believed to stem from its ability to interact with specific enzymes and receptors involved in microbial metabolism and cell division. For example, triazoles are known to inhibit cytochrome P450 enzymes, which are crucial for the biosynthesis of ergosterol in fungi . Additionally, the thioether moiety may enhance binding affinity to target proteins.
Case Studies
- Antibacterial Screening : A study evaluated a series of triazolo-pyridazine derivatives for their antibacterial efficacy against clinical isolates. Among these, one derivative demonstrated an MIC of 0.5 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential for developing new treatments for resistant infections.
- Antitubercular Evaluation : In another study, a related compound was tested against various strains of Mycobacterium tuberculosis. The results indicated that compounds with similar structural features significantly inhibited bacterial growth in vitro.
Propriétés
IUPAC Name |
2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F4N5OS/c21-13-5-3-4-12(10-13)19-27-26-16-8-9-18(28-29(16)19)31-11-17(30)25-15-7-2-1-6-14(15)20(22,23)24/h1-10H,11H2,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOLYZSIRZLRFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F4N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.